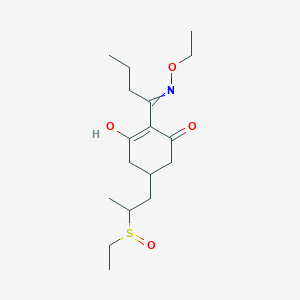
D-Serine-3-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Serine-3-13C: is a stable isotope-labeled compound of D-serine, where the carbon at the third position is replaced with the carbon-13 isotope. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways, neurotransmission, and neurodegenerative diseases. The presence of the carbon-13 isotope allows for detailed tracking and analysis using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Serine-3-13C typically involves the incorporation of carbon-13 into the serine molecule. One common method is the use of labeled precursors such as glycine-2-13C or threonine-3-13C, which are converted into D-serine through enzymatic or chemical reactions. The process often involves protection-deprotection strategies to ensure the selective incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. Enzymatic processes using D-threonine aldolase and D-amino acid oxidase are often employed to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: D-Serine-3-13C undergoes various chemical reactions typical of amino acids, including:
Oxidation: Conversion to hydroxypyruvate using oxidizing agents.
Reduction: Formation of serinol through reduction.
Substitution: Formation of derivatives through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Hydroxypyruvate.
Reduction: Serinol.
Substitution: Various serine derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry: D-Serine-3-13C is used in NMR spectroscopy to study the structure and dynamics of proteins and other biomolecules. Its labeled carbon allows for detailed analysis of metabolic pathways and enzyme mechanisms .
Biology: In biological research, this compound is used to study neurotransmission and the role of D-serine as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. It helps in understanding the modulation of synaptic plasticity and neurotoxicity .
Medicine: this compound is investigated for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s and schizophrenia. It is also used as a biomarker for diagnosing and monitoring these conditions .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting the NMDA receptor and other pathways involving D-serine .
Mecanismo De Acción
D-Serine-3-13C acts as a co-agonist at the NMDA receptor, binding to the glycine site and enhancing the receptor’s response to glutamate. This interaction is crucial for synaptic plasticity, learning, and memory. The compound’s labeled carbon allows researchers to track its metabolic fate and interactions within the body .
Comparación Con Compuestos Similares
- L-Serine-3-13C
- DL-Serine-3-13C
- D-Alanine-3-13C
- D-Aspartic acid-3-13C
Uniqueness: D-Serine-3-13C is unique due to its specific role as a co-agonist at the NMDA receptor, which is not shared by its L-isomer or other similar compounds. This specificity makes it particularly valuable in studies of neurotransmission and neurodegenerative diseases .
Propiedades
Fórmula molecular |
C3H7NO3 |
|---|---|
Peso molecular |
106.09 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-hydroxy(313C)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1+1 |
Clave InChI |
MTCFGRXMJLQNBG-DOCFYQGNSA-N |
SMILES isomérico |
[13CH2]([C@H](C(=O)O)N)O |
SMILES canónico |
C(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13446427.png)



![Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446453.png)







